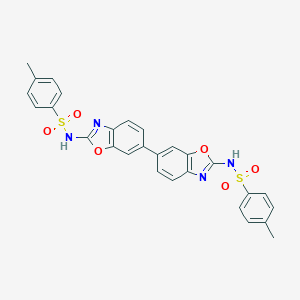
2-Methoxy-5,N-dimethyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5,N-dimethyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors. The compound has shown promising results in scientific research for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5,N-dimethyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide involves the inhibition of CA IX. CA IX is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This process helps regulate pH in cancer cells. Inhibition of CA IX leads to an increase in intracellular acidity, which can lead to tumor cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of CA IX. The compound has been shown to decrease extracellular pH and increase intracellular acidity in cancer cells. This can lead to a decrease in cell proliferation and an increase in cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methoxy-5,N-dimethyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide in lab experiments are its potent inhibition of CA IX and its selectivity towards this enzyme. The compound has shown promising results in preclinical studies for its potential use in cancer treatment. However, the limitations of using this compound include its low solubility in water and the need for further studies to determine its toxicity and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 2-Methoxy-5,N-dimethyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide. These include:
1. Further studies to determine the toxicity and efficacy of the compound in vivo.
2. Development of more efficient synthesis methods to increase the yield and purity of the compound.
3. Investigation of the potential use of the compound in combination with other cancer therapies.
4. Development of new analogs of the compound with improved solubility and potency.
5. Investigation of the potential use of the compound in other diseases where CA IX is overexpressed, such as hypoxic ischemic encephalopathy and diabetic retinopathy.
In conclusion, this compound is a promising compound for its potential use in cancer treatment. Its potent inhibition of CA IX and selectivity towards this enzyme make it a promising candidate for further studies. However, more research is needed to determine its toxicity and efficacy in vivo and to develop more efficient synthesis methods and analogs with improved solubility and potency.
Métodos De Síntesis
The synthesis of 2-Methoxy-5,N-dimethyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with N,N-dimethylglycine ethyl ester in the presence of triethylamine and acetic acid. The resulting intermediate is then treated with oxalyl chloride and pyrrolidine to obtain the final product.
Aplicaciones Científicas De Investigación
2-Methoxy-5,N-dimethyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide has been extensively studied for its potential use in cancer treatment. The compound has shown selective inhibition of CA IX, which is overexpressed in many solid tumors. CA IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition can lead to tumor cell death.
Propiedades
Fórmula molecular |
C15H22N2O4S |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-methoxy-N,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H22N2O4S/c1-12-6-7-13(21-3)14(10-12)22(19,20)16(2)11-15(18)17-8-4-5-9-17/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Clave InChI |
DQCGSFIVVYFUHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)N2CCCC2 |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)

![8-methyl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B296112.png)


![N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid](/img/structure/B296122.png)

![3-{7-[2-(diethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B296125.png)
